molecular formula C4H10O2<br>(CH3)3COOH<br>C4H10O2 B1683092 Tert-butyl hydroperoxide CAS No. 75-91-2

Tert-butyl hydroperoxide

Cat. No.: B1683092
CAS No.: 75-91-2
M. Wt: 90.12 g/mol
InChI Key: CIHOLLKRGTVIJN-UHFFFAOYSA-N
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Description

Tert-butyl hydroperoxide (TBHP) is a tertiary alkyl hydroperoxide (C₄H₁₀O₂) with the CAS number 75-91-2. It is a colorless, odorless liquid that floats on water and dissolves slowly . TBHP is synthesized via the reaction of tert-butanol with hydrogen peroxide, a method first reported by Milas in 1938 and later optimized using acid catalysts . Industrially, TBHP serves as a potent oxidizing agent in organic synthesis, pharmaceuticals, and polymer production . Its stability and lipophilicity make it a preferred choice for inducing oxidative stress in experimental models .

Preparation Methods

Primary Preparation Methods

Sulfuric Acid Catalyzed Peroxidation of Tert-butyl Alcohol

The most common industrial method for synthesizing tert-butyl hydroperoxide involves the reaction of tert-butyl alcohol (TBA) with hydrogen peroxide in the presence of sulfuric acid as a homogeneous catalyst. This process takes place under controlled conditions to maximize yield while minimizing byproduct formation.

Reaction Mechanism and Conditions

The peroxidation reaction proceeds through the acid-catalyzed nucleophilic attack of hydrogen peroxide on tert-butyl alcohol. The reaction can be represented as:

(CH₃)₃COH + H₂O₂ → (CH₃)₃COOH + H₂O

Recent kinetic studies conducted in microreactor systems have provided detailed insights into the optimal reaction parameters. The reaction is typically performed at 50°C with an optimal molar ratio of tert-butyl alcohol to hydrogen peroxide of 1:1 and an optimal molar ratio of sulfuric acid to tert-butyl alcohol of 0.95. Higher temperatures can lead to increased formation of side products, particularly di-tert-butyl peroxide.

Kinetic Parameters

Detailed kinetic analysis has revealed the following parameters for the peroxidation reaction:

Parameter Value for this compound Value for di-tert-butyl peroxide
Pre-exponential factor 1 × 10¹⁹ 3.12 × 10²⁵
Activation energy (kJ/mol) 131.72 179.33

The higher activation energy for di-tert-butyl peroxide formation indicates that selective production of this compound is favored at lower temperatures.

Limitations

Despite being the most widely employed industrial method, the sulfuric acid-catalyzed process presents several challenges, including equipment corrosion due to the acidic environment and environmental concerns related to acid waste disposal. These limitations have driven research into alternative, more environmentally friendly preparation methods.

Titanium-Silicon Molecular Sieves Catalyzed Oxidation

A more recent and environmentally benign approach to synthesizing this compound involves the use of titanium-silicon molecular sieves (HTS) as heterogeneous catalysts in the oxidation of tert-butyl alcohol with hydrogen peroxide.

Process Parameters

This method overcomes many of the disadvantages associated with traditional sulfuric acid catalysis. The process parameters typically include:

Parameter Range Preferred Range
Molar ratio (tert-butyl alcohol:H₂O₂) 0.5-10:1 1-6:1
Temperature (°C) 40-100 40-90
Reaction time (hours) 0.5-10 2-5
Catalyst loading (g/mL reaction solution) 0.005-0.1 0.04-0.05

The hydrogen peroxide concentration used in this process is preferably above 25 weight percent for economic and practical considerations.

Experimental Results

Multiple experimental runs have demonstrated the effectiveness of this method. Under optimized conditions (80°C, molar ratio of tert-butyl alcohol to hydrogen peroxide of 3.01, 4g HTS catalyst, 3-hour reaction time), the process achieves 100% selectivity for this compound with a hydrogen peroxide utilization rate of 65.78%.

The following table summarizes results from different experimental conditions:

Experiment Temperature (°C) Reaction Time (h) Selectivity (%) H₂O₂ Utilization (%) tert-butyl alcohol Conversion (%)
1 70 10 100 66.83 66.83
2 80 3 100 65.78 21.85
3 50 3 100 17.96 5.97
4 80 2 100 19.76 (1g catalyst) 6.56
5 80 2 100 61.27 (5g catalyst) 20.36

The results indicate that higher temperatures and longer reaction times generally improve hydrogen peroxide utilization and tert-butyl alcohol conversion, while maintaining 100% selectivity for this compound.

Advantages

This method offers several significant advantages over traditional approaches:

  • No corrosion issues associated with acidic catalysts
  • Excellent selectivity with no byproduct formation
  • High hydrogen peroxide utilization efficiency
  • Environmentally friendly (hydrogen peroxide converts to water)
  • Catalyst regeneration potential for multiple cycles
  • Easier separation of catalyst from reaction mixture

Multi-step Synthesis from Tert-butylamine

A less common but highly efficient synthesis route involves a multi-step process starting from tert-butylamine.

Reaction Steps

The synthesis proceeds in two distinct stages:

Stage 1: Reaction of tert-butylamine with sodium hydrogen sulfate, 1,2-dibutoxyethane, lead(IV) tetraacetate, and oxalic acid at 26°C for approximately 2.33 hours.

Stage 2: Subsequent reaction with cobalt(II) nitrate at 45°C for 4 hours, followed by temperature reduction, solution layering, washing with potassium nitrate solution, addition of ethyl bromide solution, and recrystallization in 1-pentene solution.

Detailed Procedure and Yields

The specific procedure involves:

  • Adding 2 mol of tert-butylamine to 900ml of 17% sodium sulfate solution
  • Controlling stirring speed at 160 rpm and temperature at 26°C
  • Adding 6 mol of lead tetraacetate, 6 mol of ethylene glycol dibutyl ether solution, and 4 mol of 21% oxalic acid solution in portions over 50 minutes
  • Continuing the reaction for 90 minutes
  • Adding 4 mol of cobalt nitrate powder and raising temperature to 45°C
  • Continuing reaction for 4 hours followed by cooling to 10°C
  • Washing with 16% potassium nitrate solution for 30 minutes
  • Adding 37% ethyl bromide solution for 60 minutes
  • Recrystallizing in 55% 1-pentene solution
  • Dehydrating with anhydrous sodium sulfate

This elaborate procedure results in a reported yield of 98.8% (177.84g of this compound from the specified starting materials).

Auto-oxidation of Isobutane

Auto-oxidation of isobutane represents another industrial route for this compound synthesis. While specific details on this process are limited in the available literature, it involves the direct oxidation of isobutane with molecular oxygen under controlled conditions. This method is particularly relevant for large-scale industrial production where integration with existing petrochemical processes may provide economic advantages.

Comparative Analysis of Preparation Methods

Each preparation method offers distinct advantages and limitations that make them suitable for different applications and scales of production.

Efficiency and Selectivity Comparison

Method Yield/Conversion Selectivity Scale Suitability Environmental Impact
Sulfuric acid catalyzed High (variable) Moderate (forms DTBP) Industrial Moderate to high
Titanium-silicon molecular sieves Moderate to high (up to 66.83%) Excellent (100%) Laboratory to pilot Low
Multi-step from tert-butylamine Very high (98.8%) High Laboratory Moderate
Auto-oxidation of isobutane Variable Variable Industrial Moderate

Economic and Practical Considerations

The sulfuric acid catalyzed process remains the most widely used industrial method despite its drawbacks primarily due to economic factors and established infrastructure. However, the titanium-silicon molecular sieves approach shows considerable promise for greener manufacturing practices with its excellent selectivity and reduced environmental impact.

The multi-step synthesis from tert-butylamine, while offering exceptional yields, involves more complex procedures and potentially hazardous reagents like lead tetraacetate, making it less attractive for large-scale industrial implementation.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl hydroperoxide undergoes various types of reactions, including oxidation, reduction, and substitution reactions. It is commonly used as an oxidizing agent in organic synthesis .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, carboxylic acids, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Industrial Applications

Chemical Synthesis
Tert-butyl hydroperoxide is widely utilized as an oxidizing agent and radical initiator in the synthesis of various chemicals. It is particularly significant in the production of propylene oxide through the Halcon process, where it reacts with propylene in the presence of molybdenum-based catalysts. This reaction not only produces propylene oxide but also generates byproducts like t-butanol, which can be further processed into isobutene and methyl tert-butyl ether (MTBE) .

Polymerization
TBHP plays a crucial role in initiating polymerization reactions for various monomers, including styrene, vinyl acetate, and acrylic compounds. Its ability to generate free radicals facilitates the formation of polymers with specific properties, making it essential in producing materials such as polyethylene and polystyrene .

Table 1: Industrial Applications of this compound

Application AreaSpecific UseKey Benefits
Chemical SynthesisPropylene oxide productionEfficient oxidation and radical initiation
PolymerizationStyrene and acrylic monomersControl over polymer properties
Specialty ChemicalsPharmaceutical intermediatesVersatile oxidation capabilities

Biological Research Applications

This compound is extensively used in biological studies to induce oxidative stress. It acts as a prooxidant, facilitating research into lipid peroxidation and cellular damage mechanisms. For instance, studies have shown that tBHP can enhance lipid peroxidation in rat brain homogenates, providing insights into oxidative damage related to neurodegenerative diseases .

Case Study: Oxidative Stress Induction
A study investigated the effects of tBHP on hepatocytes from rats fed standard and high-fat diets. The results indicated that steatotic hepatocytes exhibited increased susceptibility to oxidative stress when exposed to tBHP, leading to higher levels of reactive oxygen species (ROS) and lipid peroxidation products like malondialdehyde . This highlights tBHP's role in modeling oxidative damage in metabolic disorders.

Chemical Reactions

This compound is employed in various chemical reactions beyond polymerization and synthesis. It serves as a reagent for:

  • Epoxidation : tBHP is used to convert alkenes into epoxides, crucial intermediates in organic synthesis.
  • Hydroxylation : It facilitates the addition of hydroxyl groups to organic substrates.
  • Oxidation Reactions : TBHP can selectively oxidize hydrocarbons and alcohols, making it useful for synthesizing complex organic molecules .

Table 2: Chemical Reactions Utilizing this compound

Reaction TypeDescriptionApplications
EpoxidationConversion of alkenes to epoxidesSynthesis of fine chemicals
HydroxylationAddition of hydroxyl groupsFunctionalization of organic compounds
Selective OxidationOxidizing hydrocarbons and alcoholsProduction of specialty chemicals

Safety Considerations

Despite its utility, this compound poses safety risks due to its reactivity. Solutions with concentrations exceeding 90% are classified as hazardous for transport. Proper handling protocols are essential to mitigate risks associated with flammability and reactivity .

Mechanism of Action

Comparison with Similar Compounds

Hydrogen Peroxide (H₂O₂)

Structural and Functional Differences :

  • TBHP is a tertiary hydroperoxide, whereas H₂O₂ is a simple peroxide. TBHP’s bulky tert-butyl group enhances stability and membrane permeability compared to H₂O₂ .
  • Mechanism of Oxidative Damage : Both generate reactive oxygen species (ROS), but TBHP requires metabolic activation via cytochrome P450 to produce butyl radicals, while H₂O₂ decomposes directly into hydroxyl radicals .
  • Enzymatic Interactions : Glutathione peroxidase (GPx) and peroxiredoxin 3 (Prx3) reduce both TBHP and H₂O₂, but TBHP’s larger structure may lower catalytic efficiency in some enzymes .
  • Applications : TBHP is favored in cell culture studies due to sustained ROS generation, whereas H₂O₂ is used for acute oxidative bursts .

Toxicity Profile :

  • TBHP induces cytotoxicity at lower concentrations (20–60 μM in BT-474 cells) compared to H₂O₂, attributed to its prolonged intracellular persistence .
Parameter TBHP H₂O₂
Membrane Permeability High (lipophilic) Low (hydrophilic)
Metabolic Activation Requires P450 Direct decomposition
Cytotoxicity Threshold 20–60 μM >100 μM

Peroxynitrite (ONOO⁻)

Mechanistic Contrast :

  • TBHP primarily causes lipid peroxidation (malondialdehyde formation), while peroxynitrite nitrates tyrosine residues and carbonylates proteins .
  • Mitochondrial Damage : In isolated beef heart mitochondria, TBHP increases malondialdehyde (MDA) by 300% at 1 mM, whereas peroxynitrite elevates protein carbonyls by 200% at the same concentration .

Enzymatic Reduction :

  • Both are substrates for Prx3, but peroxynitrite’s dual oxidative/nitrative activity complicates detoxification pathways .

Lipid Hydroperoxides (e.g., Phosphatidylcholine Hydroperoxide, PCOOH)

Structural and Functional Differences :

  • PCOOH is a phospholipid-bound hydroperoxide, whereas TBHP is a small-molecule oxidant.
  • Enzyme Specificity : RsPHGPx (a glutathione peroxidase) shows comparable activity toward TBHP and PCOOH, but TBHP’s simpler structure allows faster diffusion into enzymatic active sites .

Tert-Butyl Hydroquinone (tBHQ)

Oxidative Stress Pathways :

  • TBHQ, a phenolic antioxidant, paradoxically induces oxidative stress by generating semiquinone radicals. In contrast, TBHP directly decomposes into alkoxy radicals .

Toxicity and Biomarker Relevance

  • Clinical Correlations : Serum TBHP levels are elevated in multiple sclerosis patients, unlike other hydroperoxides, suggesting a unique role in neuroinflammation .

Market Perspective

The global TBHP market is driven by demand in polymers and pharmaceuticals, with a projected CAGR of 4.2% (2022–2027). Its niche applications distinguish it from bulk oxidants like H₂O₂ .

Biological Activity

Tert-butyl hydroperoxide (t-BHP) is an organic peroxide widely studied for its biological activities, particularly its role in inducing oxidative stress and cellular damage. This article explores the mechanisms of action, effects on various cell types, and implications for health and disease.

This compound is metabolized to free radical intermediates, which can lead to oxidative stress by generating reactive oxygen species (ROS). This process affects cellular integrity through lipid peroxidation and disruption of cellular membranes, particularly in liver cells and keratinocytes.

  • Oxidative Stress Induction : t-BHP initiates lipid peroxidation, leading to the formation of malondialdehyde (MDA), a marker of oxidative stress. It also depletes glutathione (GSH), a critical antioxidant in cells, leading to increased susceptibility to further oxidative damage .
  • Cellular Effects : In hepatocytes, t-BHP exposure results in elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver injury. In vitro studies have shown that t-BHP can reduce cell viability in a dose-dependent manner, with significant cytotoxicity observed at concentrations around 100-200 µM .

Hepatocytes

In studies involving primary cultures of steatotic and lean hepatocytes, it was found that steatotic cells are more susceptible to t-BHP-induced oxidative injury. The exposure led to:

  • Increased ROS generation.
  • Higher levels of lipid peroxidation.
  • Altered redox state of glutathione.
  • Decreased mitochondrial membrane potential, which is crucial for cell survival .

Table 1: Effects of t-BHP on Hepatocyte Viability

Concentration (mM)Cell Viability (%)MDA Levels (µM)GSH Levels (µM)
0.25851.220
0.375702.515
0.5504.010
1.0306.55

Keratinocytes

In keratinocyte studies, t-BHP has been shown to cause both reversible and irreversible damage depending on the concentration and duration of exposure:

  • Short-term Exposure : Low concentrations result in reversible effects on cell proliferation.
  • Prolonged Exposure : High concentrations lead to irreversible damage and cell death .

Case Studies and Research Findings

Several studies have investigated the protective effects of various compounds against t-BHP-induced toxicity:

  • Baicalein : A study demonstrated that baicalein pretreatment significantly improved cell viability in LO2 liver cells exposed to t-BHP, suggesting its potential as a hepatoprotective agent .
  • Antioxidants : The use of antioxidants like ascorbate has been shown to enhance light emission related to lipid peroxidation when combined with t-BHP, indicating a complex interaction between antioxidants and oxidative stress mechanisms .
  • Animal Models : In neonatal rat models treated with t-BHP, significant delays in hair growth were observed, although these effects were reversible within two weeks post-treatment .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling TBHP in academic laboratories?

TBHP is a strong oxidizer and thermal shock-sensitive compound. Key safety measures include:

  • Storage : Keep in tightly sealed containers at 2–8°C, away from heat sources and incompatible materials (e.g., reducing agents, acids, metals) .
  • PPE : Use nitrile gloves, indirect-ventilation goggles, and flame-resistant lab coats. For high-concentration handling, pair face shields with respirators (MSHA/NIOSH-approved) .
  • Ventilation : Implement local exhaust systems or work in fume hoods to avoid inhalation exposure .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. How can researchers mitigate TBHP’s reactivity during experimental setups?

TBHP’s instability requires:

  • Temperature Control : Maintain reactions below 70°C to prevent auto-accelerated decomposition .
  • Incompatibility Avoidance : Exclude transition metals (e.g., iron, copper) and organic solvents like dichloromethane, which can trigger violent reactions .
  • Equipment : Use explosion-proof electrical systems and ground metal containers to dissipate static charges .

Q. What analytical methods validate TBHP purity and concentration in solution?

  • Titration : Iodometric titration quantifies active oxygen content .
  • GC-MS : Mass spectrometry (e.g., using styrene oxidation byproducts) confirms TBHP’s role in reaction pathways .
  • NMR : 1^1H NMR (δ 1.28 ppm for tert-butyl group) monitors degradation or side-product formation .

Advanced Research Questions

Q. How do conflicting data arise in TBHP-mediated oxidation studies, and how can they be resolved?

Discrepancies often stem from:

  • Catalyst Variability : Mo(CO)6_6 vs. Ti-based catalysts yield different epoxidation efficiencies. Statistical DOE (e.g., uniform-rotatable design) identifies optimal molar ratios and reaction times .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance TBHP’s electrophilicity compared to hydrocarbons. Kinetic studies under controlled dielectric conditions clarify solvent roles .
  • Side Reactions : Competing radical pathways (e.g., homolytic O-O cleavage) can be suppressed using radical scavengers like BHT .

Q. What strategies optimize TBHP synthesis via tert-butyl alcohol oxidation?

A 12-phosphotungstic acid-catalyzed method achieves >95% conversion:

ParameterOptimal ValueImpact on Yield
Molar Ratio (t-BuOH:H2_2O2_2)0.7:1Maximizes TBHP selectivity (79.6%)
Catalyst Loading299:1 (t-BuOH:HPW)Reduces side-product formation
Temperature83°CBalances reaction rate and decomposition
Time3 hoursEnsures complete conversion

Q. How do computational models like ReaxFF MD elucidate TBHP’s pyrolysis mechanisms?

ReaxFF simulations reveal:

  • Initial Decomposition : Homolytic O-O bond cleavage generates tert-butoxy and hydroxyl radicals.
  • Secondary Pathways : Radical recombination forms di-tert-butyl peroxide (DTBP), while β-scission yields acetone and methane .
  • Thermal Hazards : Simulations predict self-accelerating decomposition above 100°C, aligning with ARC data (Tonset_{onset} = 105°C) .

Q. What experimental designs assess TBHP-induced oxidative stress in cellular models?

  • Dose-Response Curves : Use 10–200 µM TBHP (24-hour exposure) to quantify LC50_{50} via MTT assays. Include N-acetylcysteine controls to confirm ROS-mediated toxicity .
  • Time-Course Analysis : Monitor glutathione depletion and lipid peroxidation (MDA assay) at 0–6 hours to capture acute vs. chronic effects .
  • Cell-Type Specificity : Compare epithelial cells (high catalase activity) vs. neurons (low antioxidant capacity) to model differential susceptibility .

Q. Methodological Considerations

  • Contradiction Analysis : When TBHP’s efficacy varies across studies, verify reagent purity (e.g., aqueous vs. anhydrous TBHP) and exclude trace metal contaminants via ICP-MS .
  • Long-Term Exposure : For chronic toxicity studies, implement biomonitoring (e.g., urinary 8-OHdG for DNA damage) and adhere to OSHA 1910.1020 guidelines for medical surveillance .

Properties

IUPAC Name

2-hydroperoxy-2-methylpropane
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InChI

InChI=1S/C4H10O2/c1-4(2,3)6-5/h5H,1-3H3
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InChI Key

CIHOLLKRGTVIJN-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OO
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Molecular Formula

C4H10O2, Array
Record name TERT-BUTYL HYDROPEROXIDE
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Record name TERT-BUTYL HYDROPEROXIDE, NOT MORE THAN 80% IN DI-TERT-BUTYL PEROXIDE AND/OR SOLVENT
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Record name TERT-BUTYL HYDROPEROXIDE, [> 72% BUT <=90% WITH WATER]
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Record name tert-BUTYL HYDROPEROXIDE (70 % AQUEOUS SOLUTION)
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DSSTOX Substance ID

DTXSID9024693
Record name tert-Butyl hydroperoxide
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Molecular Weight

90.12 g/mol
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Physical Description

Watery odorless colorless liquid. Floats on and dissolves slowly in water. (USCG, 1999), Watery odorless colorless liquid. Floats and mixes slowly with water. (USCG, 1999), Liquid, Colorless liquid with a pungent odor; [ICSC] Odorless, colorless liquid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name TERT-BUTYL HYDROPEROXIDE
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Record name TERT-BUTYL HYDROPEROXIDE, NOT MORE THAN 80% IN DI-TERT-BUTYL PEROXIDE AND/OR SOLVENT
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Record name TERT-BUTYL HYDROPEROXIDE, [> 72% BUT <=90% WITH WATER]
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Boiling Point

192 °F at 760 mmHg (decomposes); 104 °F at 23 mmHg (NTP, 1992), BP: 89 °C (decomposes), BP: 35 °C at 20 mm Hg, BP: 40 °C at 23 mm Hg
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Flash Point

80 °F (NTP, 1992), 43 °(may explode on heating), Less than 80 °F (less than 27 °C) /closed cup/, 43 °C
Record name TERT-BUTYL HYDROPEROXIDE
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in water, Moderately soluble in water, Slightly soluble in water, Soluble in ethanol, ethyl ether, carbon tetrachloride, chloroform, For more Solubility (Complete) data for tert-Butyl hydroperoxide (7 total), please visit the HSDB record page., Solubility in water: miscible
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Density

0.88 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8960 g/cu cm at 20 °C, Relative density (water = 1): 0.93
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Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.07 (Air = 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

5.46 [mmHg], 5.46 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.07 (calculated)
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Impurities

tert-Butyl alcohol (21%), acetone (25%), and isobutyl derivatives (1%) are formed as side products.
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Color/Form

Liquid, Water-white liquid

CAS No.

75-91-2
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Melting Point

18 °F (NTP, 1992), -8 °C, MP: 6 °C, -3 °C
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Synthesis routes and methods I

Procedure details

The oxidation zone is in a pressurized reactor which is partially filled with a liquid reaction mixture comprising 5 ppm of soluble molybdenum catalyst. The liquid reaction mixture can be deemed to be about 66% isobutane and about 34% of a liquid mixture of oxidate, comprising products and byproducts. Fresh isobutane is injected and recycle isobutane is injected into the liquid reaction mixture. An oxygen-containing gas is injected into the liquid reaction mixture. The reactor is maintained at 700 psig and at 280° F. The average residence time for the isobutane in the reactor is about 4 hours, and the extent of conversion of the isobutane is about 34%. The yields of byproducts and products from such oxidation of isobutane correspond to about 66% tertiary butyl alcohol (TBA), about 22% tertiary butyl hydroperoxide (TBHP), about 6% acetone, about 6% of a mixture comprising about 2% water, about 1.5% methanol and minor amounts of related components. About 1% of the isobutane is converted to carbon dioxide with a measurable amount of carbon monoxide.
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Synthesis routes and methods II

Procedure details

In order to demonstrate the need for obtaining the tertiary butyl alcohol/ditertiary butyl peroxide azeotrope fraction described above, the tertiary butyl alcohol starting material obtained from the reaction of propylene oxide with tertiary butyl hydroperoxide, as described above, was sequentially extracted in a batch water extractor. In each extraction, 15 grams of raffinate or upper layer was extracted with the amount of water as indicated in Table I.
Name
tertiary butyl alcohol ditertiary butyl peroxide
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Synthesis routes and methods III

Procedure details

A 19.1% solution of TBHP in TBA decomposed over a commercial 0.15% Pd, 0.15% Pt on alumina gave (80° C., 0.5 space velocity) 74.2 TBHP conversion with selectivity to TBA of 84.1%, DTBP 5.0%, acetone 10.9%, and methanol 2.6%. Minor products including carboxylic acids were also formed.
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5%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Tert-butyl hydroperoxide
Tert-butyl hydroperoxide
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